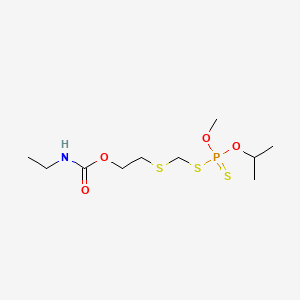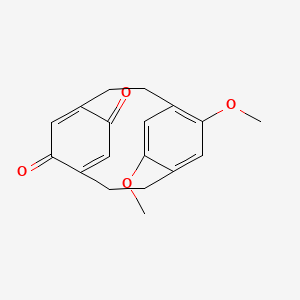
(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by a paracyclophane core with two methoxy groups and two ketone functionalities, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the preparation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene, followed by a series of reactions including carbon chain extension, hydrolysis, and purification . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to handle highly reactive intermediates such as organolithium and organomagnesium species . These methods allow for better control over reaction conditions and scalability, making the production process more efficient and safer.
Analyse Chemischer Reaktionen
Types of Reactions
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and optoelectronic devices.
Wirkmechanismus
The mechanism of action of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may act on dopamine transporters or other neurotransmitter systems, affecting neuronal signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A series of psychedelic drugs with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties and interaction with neurotrophin receptors.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- stands out due to its paracyclophane core, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Eigenschaften
| 55122-59-3 | |
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/no-structure.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)


